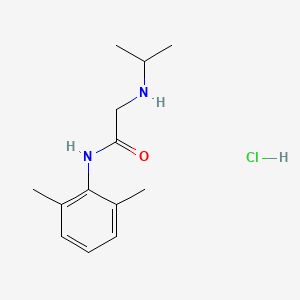

2-(Isopropylamino)-2',6'-acetoxylidide Hydrochloride

Overview

Description

Isoproterenol hydrochloride is a chemical compound that is a non-selective β-adrenoreceptor agonist . It’s used in the treatment of bradycardia (slow heart rate), heart block, and rarely for asthma .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the catalytic hydrogenation of certain precursors . For instance, isoproterenol hydrochloride can be synthesized through the catalytic hydrogenation of 3’,4’-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride in the presence of an ion exchange resin .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For instance, the structure of an unknown impurity in isoproterenol hydrochloride was determined using liquid chromatography-mass spectrophotometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and are often influenced by various factors. For example, an unknown impurity was detected during the analysis of laboratory batches of isoproterenol hydrochloride . The formation of this impurity was controlled by optimizing the synthetic process .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, isopropylaminoethanol, a related compound, appears as an amber to straw-colored liquid and is slightly less dense than water .Scientific Research Applications

Pharma Method Development

It serves as a standard in the development of qualitative and quantitative analytical methods, which are crucial for pharmaceutical research and development .

Quality Control Testing

This compound is utilized in quality control testing within both the food and beverage industry as well as in pharmaceuticals to maintain product safety and efficacy .

Analytical Method Validation (AMV)

Lidocaine Impurity G is used in AMV, particularly for Abbreviated New Drug Applications (ANDA), which is essential for generic drug approval processes .

Pharmacokinetics and Pharmacodynamics Studies

Researchers use this impurity to study the analgesic efficacy of lidocaine microspheres compared to lidocaine injections in animal models, providing insights into drug action and metabolism .

Development of Chromatographic Methods

It is involved in the development of green chromatographic methods for the determination of co-formulated drugs, offering environmentally friendly analytical techniques .

Topical Anesthetic Analysis

Lidocaine Impurity G aids in analyzing various lidocaine-containing topical anesthetics available over-the-counter, studying their absorption and metabolism differences among individuals .

Impurity Profiling

This compound is crucial for impurity profiling, which is necessary to identify and quantify impurities present in pharmaceutical substances, ensuring drug safety .

Mechanism of Action

Target of Action

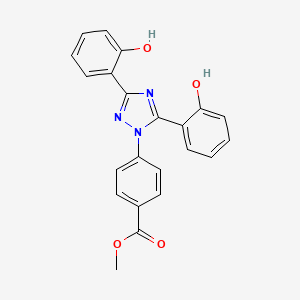

Lidocaine Impurity G, also known as 2-(Isopropylamino)-2’,6’-acetoxylidide Hydrochloride or N-(2,6-Dimethylphenyl)-2-(isopropylamino)acetamide hydrochloride, primarily targets voltage-gated sodium channels . These channels play a crucial role in the conduction of nerve impulses, which are essential for the sensation of pain .

Mode of Action

Lidocaine Impurity G acts by inhibiting voltage-gated sodium channels , thereby preventing the initiation and conduction of nerve impulses . This inhibition blocks the transmission of pain signals to the brain, resulting in a numbing effect in the area where the compound is applied .

Biochemical Pathways

The primary biochemical pathway affected by Lidocaine Impurity G is the sodium ion transport pathway . By blocking sodium channels, the compound disrupts the normal flow of sodium ions, which is necessary for the propagation of nerve impulses . This disruption leads to a decrease in the sensation of pain .

Lidocaine, from which Lidocaine Impurity G is derived, is metabolized by the cytochrome P450 system . This system is responsible for the biotransformation of many drugs, and its activity can be influenced by various factors, including the presence of other drugs .

Pharmacokinetics

It is known that lidocaine, the parent compound, is well absorbed following topical application . The compound is then metabolized in the liver by the cytochrome P450 system, and the metabolites are excreted in the urine .

Result of Action

The primary result of the action of Lidocaine Impurity G is local anesthesia . By blocking sodium channels and inhibiting nerve conduction, the compound effectively numbs the area where it is applied, reducing or eliminating the sensation of pain .

Action Environment

The action of Lidocaine Impurity G can be influenced by various environmental factors. For instance, the pH of the environment can affect the degree of ionization of the compound, which in turn can influence its ability to penetrate tissues . Additionally, the presence of other drugs that are metabolized by the cytochrome P450 system can potentially affect the metabolism and clearance of Lidocaine Impurity G .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(propan-2-ylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.ClH/c1-9(2)14-8-12(16)15-13-10(3)6-5-7-11(13)4;/h5-7,9,14H,8H2,1-4H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBARWVLIAWVSHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CNC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

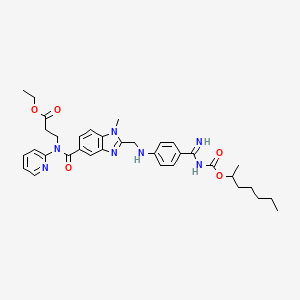

![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)

![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)

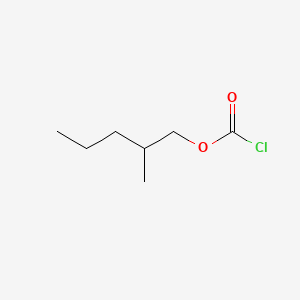

![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B601669.png)

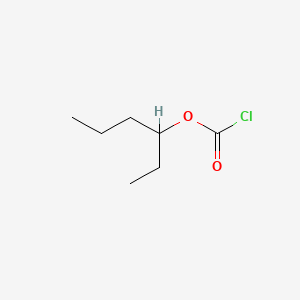

![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)